(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(4-bromo-7-fluoro-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H,3,12H2 |
InChI Key |
QUBGEBGPRKLBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CN)Br |
Origin of Product |
United States |
Preparation Methods
Overview
The most direct route involves reductive amination of 4-bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS 1227502-83-1), a commercially available precursor. This method leverages the aldehyde's reactivity to form a primary amine via one-pot reduction.
Procedure
-
Reagents :
-
4-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Ammonium acetate (3.0 equiv, ammonia source)
-
Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Methanol (solvent)
-
-
Conditions :
-
Stir at room temperature under nitrogen for 12–24 hours.
-
Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Mechanistic Insights
The aldehyde undergoes condensation with ammonium acetate to form an imine intermediate, which is reduced in situ by STAB. The reaction is favored by the electron-withdrawing effects of bromo and fluoro groups, which stabilize the intermediate.
Reduction of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile
Overview
This two-step method involves cyanation of the aldehyde followed by nitrile reduction. While less common, it offers an alternative when reductive amination yields are suboptimal.
Procedure
-
Cyanation :
-
Nitrile Reduction :
-
Treat the nitrile with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux for 4 hours.
-
Quench with water, acidify, and extract with dichloromethane.
-
Hofmann Rearrangement of 4-Bromo-7-fluoro-1H-indole-3-carboxamide
Overview
This route is suitable for scalable synthesis, converting a carboxamide to the primary amine via Hofmann degradation.
Procedure
-
Amide Synthesis :
-
Hofmann Rearrangement :
-
Treat the carboxamide with bromine and NaOH under Hoffman conditions.
-
Isolate the amine via acid-base extraction.
-
Comparative Analysis of Methods
Experimental Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 2-(7-Bromo-1H-indol-3-yl)ethanamine (CAS 40619-69-0): This compound lacks the fluorine atom at position 7 but includes a bromine at position 7 and an ethanamine (two-carbon chain) group at position 3. The absence of fluorine alters electronic effects, decreasing electronegativity at position 7 .
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine :
This derivative introduces a methyl group at position 2 and ethanamine at position 3. The methyl group increases steric hindrance, which may hinder binding to flat aromatic pockets in enzymes. The molecular weight (C₁₁H₁₂BrFN₂ = 278.14 g/mol) is higher than the target compound, impacting pharmacokinetics .(7-Fluoro-1H-indol-4-yl)methanamine (CAS 1360928-08-0) :
Here, fluorine is at position 7, but the methanamine group is at position 4 instead of 3. The positional shift of the amine group significantly alters hydrogen-bonding interactions with targets. The LogP (2.47) is lower than brominated analogs, suggesting improved aqueous solubility .
Core Structure Variations
- The bromine at position 4 and methanamine group are retained, but the triazole’s smaller size may limit hydrophobic interactions. This compound’s molecular weight (254.53 g/mol) is comparable to indole derivatives but with distinct reactivity .
(1-Tosyl-1H-indol-4-yl)methanamine :
The tosyl group at position 1 introduces a sulfonamide moiety, increasing molecular weight and polarity (PSA = 75.84 Ų). This modification enhances stability against metabolic degradation but may reduce blood-brain barrier penetration compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features |
|---|---|---|---|---|---|
| (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine | C₉H₈BrFN₂ | 257.08 | ~2.8* | 41.81 | Dual halogen, methanamine |
| 2-(7-Bromo-1H-indol-3-yl)ethanamine | C₁₀H₁₁BrN₂ | 243.11 | 3.13 | 41.81 | Ethanamine, no fluorine |
| 2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine | C₁₁H₁₂BrFN₂ | 278.14 | ~3.2* | 41.81 | Methyl group, ethanamine |
| (7-Fluoro-1H-indol-4-yl)methanamine | C₉H₉FN₂ | 164.18 | 2.47 | 41.81 | Positional isomer |
| (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine | C₄H₇BrN₄ | 254.53 | ~1.5* | 41.81 | Triazole core |
*Estimated based on substituent contributions.
- Lipophilicity (LogP) : Bromine’s hydrophobicity increases LogP, while fluorine’s electronegativity counteracts this effect. Methanamine derivatives generally have lower LogP than ethanamine analogs.
Biological Activity
(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is an organic compound belonging to the indole derivatives, characterized by its unique structure featuring bromine and fluorine substituents. These modifications enhance its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 243.08 g/mol. The presence of halogen atoms contributes to its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM . The compound's ability to induce apoptosis in cancer cells has been confirmed through morphological changes and increased caspase-3 activity at higher concentrations .
2. Enzyme Inhibition
Molecular docking studies suggest that this compound may effectively bind to various enzymes and receptors involved in disease pathways. These interactions could lead to the development of new therapeutic agents targeting specific diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
| Step | Reaction Conditions | Yield |
|---|---|---|
| Step 1 | -40°C for 1 hour with vinylmagnesium bromide | 23.3% |
| Step 2 | Quenching with ammonium chloride in THF | Purified via silica gel chromatography |
These methods highlight the importance of precise reaction conditions for achieving high yields and purity .
Case Studies
Several studies have explored the biological activity of indole derivatives, including this compound:
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties, compounds structurally related to this compound were evaluated for their ability to inhibit microtubule assembly, leading to cell cycle arrest in cancer cells . The results indicated that these compounds could serve as microtubule-destabilizing agents, further supporting their potential as anticancer therapeutics.
Case Study 2: Structure–Activity Relationship
A comprehensive analysis of structure–activity relationships among indole derivatives revealed that modifications at the 4 and 7 positions significantly influenced biological activity. The unique combination of bromine and fluorine in this compound enhances its specificity toward certain biological targets compared to other analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves bromination and fluorination of an indole precursor under low-temperature conditions (−40 °C) to enhance selectivity. Purification is achieved via silica gel chromatography, with yields averaging 22% in reported protocols . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve halogenation efficiency.
- Catalyst screening : Lewis acids (e.g., AlCl₃) could accelerate substitution reactions.
- Temperature gradients : Gradual warming post-reaction may reduce side-product formation.
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH, methanamine CH₂) and confirms halogen positions .
- Mass spectrometry (HRMS) : Validates molecular weight (≈214.034 g/mol) and isotopic patterns from bromine/fluorine .
- FT-IR : Detects functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .
Q. How do the electronic effects of bromine (4-position) and fluorine (7-position) influence the compound's reactivity?
- Methodological Answer :
- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the indole ring. Its steric bulk may hinder certain reactions (e.g., Suzuki couplings) .
- Fluorine : Enhances ring electron deficiency via inductive effects, increasing susceptibility to nucleophilic attack at the 3-position methanamine group .
Q. What purification methods are recommended post-synthesis, and how does silica gel chromatography impact purity?
- Methodological Answer :
- Silica gel chromatography : Optimal for isolating polar intermediates. Use gradient elution (hexane/ethyl acetate) to resolve halogenated byproducts .
- Recrystallization : Ethanol/water mixtures improve crystal purity for X-ray analysis.
Advanced Research Questions
Q. How can computational methods like PASS predict the biological activity of this compound, and what are the limitations?
- Methodological Answer :
- Prediction of Activity Spectra for Substances (PASS) : Maps structural motifs to known targets (e.g., serotonin receptors, cytochrome P450 enzymes). For example, the indole scaffold predicts potential CNS activity .
- Limitations :
- Relies on existing databases; novel targets may be overlooked.
- Does not account for pharmacokinetics (e.g., blood-brain barrier penetration) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges arise due to halogen substituents?
- Methodological Answer :
- SHELX refinement : Resolves heavy-atom (Br) positions and hydrogen bonding networks. For example, the methanamine group’s orientation can be validated via electron density maps .
- Challenges :
- Absorption errors : Bromine’s high electron density requires synchrotron radiation for accurate data collection.
- Twinned crystals : Fluorine’s small size may reduce crystal quality, necessitating iterative refinement .
Q. In cases of contradictory biological activity data across studies, what experimental strategies can validate findings?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects.
- Dose-response curves : Identify EC₅₀/IC₅₀ discrepancies caused by solubility limits (use DMSO gradients ≤1% v/v) .
Q. What strategies mitigate low yields in multi-step syntheses, particularly during halogenation steps?
- Methodological Answer :
- Protecting groups : Temporarily shield the methanamine group during bromination (e.g., Boc protection) to prevent side reactions .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition at −40 °C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
